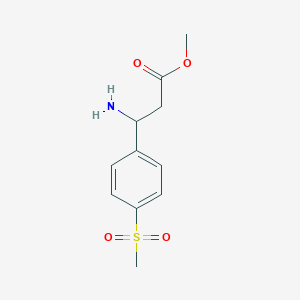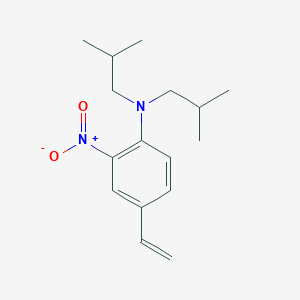
Benzenamine, 4-ethenyl-N,N-bis(2-methylpropyl)-2-nitro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenamine, 4-ethenyl-N,N-bis(2-methylpropyl)-2-nitro- is an organic compound belonging to the class of aromatic amines. This compound features a benzene ring substituted with an amine group, an ethenyl group, and a nitro group. The presence of these functional groups imparts unique chemical properties to the compound, making it of interest in various fields of research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 4-ethenyl-N,N-bis(2-methylpropyl)-2-nitro- typically involves multi-step organic reactions. One common method is the nitration of 4-ethenylbenzenamine, followed by alkylation with 2-methylpropyl groups. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The alkylation step involves the use of alkyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of catalysts and optimized reaction parameters can further improve the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenamine, 4-ethenyl-N,N-bis(2-methylpropyl)-2-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The amine group can participate in electrophilic aromatic substitution reactions, such as halogenation or sulfonation.
Addition: The ethenyl group can undergo addition reactions with halogens or hydrogen halides.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst, elevated temperature and pressure.
Substitution: Halogens (e.g., chlorine, bromine), sulfuric acid, elevated temperature.
Addition: Halogens (e.g., chlorine, bromine), hydrogen halides, room temperature.
Major Products Formed
Reduction: Formation of 4-ethenyl-N,N-bis(2-methylpropyl)-1,2-diaminobenzene.
Substitution: Formation of halogenated or sulfonated derivatives of the original compound.
Addition: Formation of halogenated alkanes.
Wissenschaftliche Forschungsanwendungen
Benzenamine, 4-ethenyl-N,N-bis(2-methylpropyl)-2-nitro- has several applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of Benzenamine, 4-ethenyl-N,N-bis(2-methylpropyl)-2-nitro- depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The nitro group can undergo bioreduction to form reactive intermediates that can interact with DNA or proteins, potentially leading to cytotoxic effects.
Vergleich Mit ähnlichen Verbindungen
Benzenamine, 4-ethenyl-N,N-bis(2-methylpropyl)-2-nitro- can be compared with other aromatic amines, such as:
Aniline: A simpler aromatic amine with a single amine group.
4-Nitroaniline: Contains a nitro group and an amine group on the benzene ring.
N,N-Dimethylaniline: Features two methyl groups attached to the nitrogen atom.
The unique combination of functional groups in Benzenamine, 4-ethenyl-N,N-bis(2-methylpropyl)-2-nitro- imparts distinct chemical properties, making it more versatile in certain applications compared to its simpler counterparts.
Eigenschaften
Molekularformel |
C16H24N2O2 |
|---|---|
Molekulargewicht |
276.37 g/mol |
IUPAC-Name |
4-ethenyl-N,N-bis(2-methylpropyl)-2-nitroaniline |
InChI |
InChI=1S/C16H24N2O2/c1-6-14-7-8-15(16(9-14)18(19)20)17(10-12(2)3)11-13(4)5/h6-9,12-13H,1,10-11H2,2-5H3 |
InChI-Schlüssel |
ZPVWGZGGWDGDQY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CN(CC(C)C)C1=C(C=C(C=C1)C=C)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


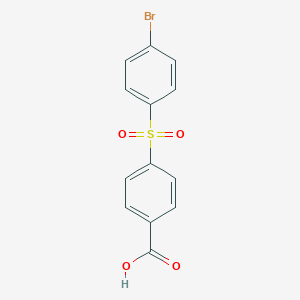
![Methyl 4-oxo-4-{[2-(propan-2-ylcarbamoyl)phenyl]amino}butanoate](/img/structure/B14799935.png)
![Carbamic acid, N-[2-[[[3-(4-hydroxyphenyl)-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl]methyl]methylamino]ethyl]-N-methyl-, 1,1-dimethylethyl ester](/img/structure/B14799938.png)
methyl}propanedinitrile](/img/structure/B14799947.png)
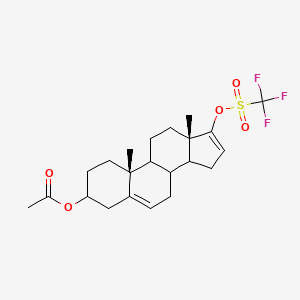
![3-Benzyl-6-(bromomethyl)-3-azabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B14799963.png)

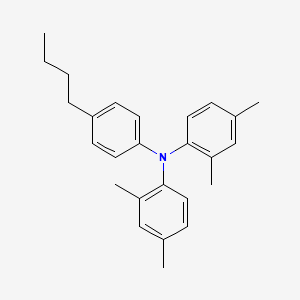
![6-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid;cyclohexanamine;hydrate](/img/structure/B14799977.png)
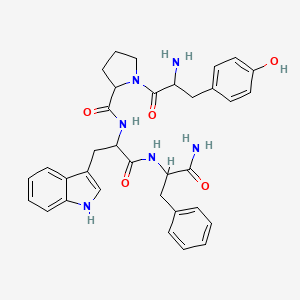
![[2-[2-Bis(3,5-ditert-butyl-4-methoxyphenyl)phosphanyl-4,6-dimethylphenyl]-3,5-dimethylphenyl]-bis(3,5-ditert-butyl-4-methoxyphenyl)phosphane](/img/structure/B14800001.png)
![1-Piperazinecarboxylic acid, 4-[[3-(8-oxa-3-azabicyclo[3.2.1]oct-3-yl)-4-(trifluoromethyl)phenyl]methyl]-, 2,2,2-trifluoro-1-(trifluoromethyl)ethyl ester](/img/structure/B14800013.png)
![2-(4-(10-([1,1'-Biphenyl]-4-yl)anthracen-9-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14800016.png)
